2-(3-((tert-Butyldimethylsilyl)oxy)propyl)phenol
Overview
Description
2-(3-((tert-Butyldimethylsilyl)oxy)propyl)phenol is an organic compound that features a phenol group substituted with a propyl chain bearing a tert-butyldimethylsilyl (TBDMS) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((tert-Butyldimethylsilyl)oxy)propyl)phenol typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired silyl ether .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar protection strategies. The scalability of the reaction is facilitated by the availability of reagents and the simplicity of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(3-((tert-Butyldimethylsilyl)oxy)propyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction can produce alcohols .
Scientific Research Applications
2-(3-((tert-Butyldimethylsilyl)oxy)propyl)phenol has several applications in scientific research:
Chemistry: It is used as a protecting group for hydroxyl functionalities in organic synthesis, allowing for selective reactions at other sites.
Biology: The compound can be used in the synthesis of biologically active molecules, where the TBDMS group protects sensitive hydroxyl groups during multi-step syntheses.
Medicine: It is involved in the development of pharmaceuticals, particularly in the protection of hydroxyl groups in drug molecules.
Mechanism of Action
The mechanism by which 2-(3-((tert-Butyldimethylsilyl)oxy)propyl)phenol exerts its effects is primarily through the protection of hydroxyl groups. The TBDMS group is stable under a variety of conditions, preventing unwanted reactions at the protected site. This allows for selective reactions at other functional groups, facilitating complex synthetic pathways .
Comparison with Similar Compounds
Similar Compounds
(3-Bromopropoxy)-tert-butyldimethylsilane: This compound is similar in structure but contains a bromine atom instead of a phenol group.
3-((tert-Butyldimethylsilyl)oxy)-propanol: This compound features a hydroxyl group instead of a phenol group.
Uniqueness
2-(3-((tert-Butyldimethylsilyl)oxy)propyl)phenol is unique due to the presence of both a phenol group and a TBDMS-protected propyl chain. This combination allows for selective reactions and protection strategies that are not possible with simpler silyl ethers .
Properties
IUPAC Name |
2-[3-[tert-butyl(dimethyl)silyl]oxypropyl]phenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2Si/c1-15(2,3)18(4,5)17-12-8-10-13-9-6-7-11-14(13)16/h6-7,9,11,16H,8,10,12H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSBBEIUUUYOFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCC1=CC=CC=C1O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60744539 | |
Record name | 2-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60744539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.45 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346808-84-1 | |
Record name | 2-[3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]propyl]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1346808-84-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60744539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.